Ro 16-6491 is a synthetic compound classified as a selective, reversible inhibitor of monoamine oxidase B (MAO-B) [, , , , , , , , ]. This classification stems from its ability to bind to and inhibit the enzymatic activity of MAO-B, an enzyme responsible for the breakdown of neurotransmitters like dopamine and phenylethylamine in the brain [, , ].
Investigating the role of MAO-B in various physiological and pathological processes. This includes studying its involvement in neurodegenerative diseases like Parkinson's disease [], as well as its influence on neurotransmitter levels and behavior [, , , ].
Characterizing the binding properties and active site structure of MAO-B. This is achieved through the use of radiolabeled Ro 16-6491 ([3H]Ro 16-6491), which allows researchers to study its binding kinetics, affinity, and interaction with the enzyme [, , , ].
Developing new and improved MAO-B inhibitors for therapeutic applications. By understanding the structure-activity relationship of Ro 16-6491 and its analogs, researchers can design more potent and selective inhibitors with improved pharmacological profiles [, ].
Synthesis Analysis
While the provided papers do not delve into the detailed synthetic procedures for Ro 16-6491, they suggest that its synthesis involves modifications to the basic structure of N-(2-aminoethyl)benzamide []. Analogs of Ro 16-6491 with varying halogen and nitro substitutions have been synthesized to investigate structure-activity relationships and develop more potent MAO-B inhibitors [].
Chemical Reactions Analysis
The provided papers mainly focus on the interaction of Ro 16-6491 with the MAO-B enzyme rather than its broader chemical reactivity. One key reaction highlighted is the covalent modification of the MAO-B active site by Ro 16-6491 in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions []. This reaction forms a stable adduct between the inhibitor and the enzyme, leading to irreversible MAO-B inhibition [].
The mechanism behind Ro 16-6491's reversible inhibition is attributed to the formation of a stable, yet reversible, intermediate complex with the enzyme []. This intermediate is formed during the catalytic cycle and has a high affinity for the MAO-B active site, effectively blocking the enzyme's activity [].
Applications
Investigating the role of MAO-B in dopaminergic neurotoxicity: Studies have demonstrated the neuroprotective effects of Ro 16-6491 in animal models of Parkinson's disease, suggesting that MAO-B inhibition could be a viable therapeutic strategy [].
Studying the involvement of MAO-B in tyramine-induced catecholamine release: Research using PC12 cells showed that selective MAO-A inhibitors, but not Ro 16-6491 (a selective MAO-B inhibitor), potentiated tyramine-induced catecholamine release, highlighting the distinct roles of MAO isoforms in this process [].
Evaluating interethnic differences in MAO activity: Ro 16-6491 was used as a selective MAO-B inhibitor to assess potential differences in MAO activity between Japanese and Caucasian populations, demonstrating its utility in pharmacogenetic studies [].
Characterizing the binding properties of MAO-B: Radiolabeled Ro 16-6491 has been instrumental in characterizing the binding kinetics, affinity, and density of MAO-B binding sites in various tissues, providing valuable insights into enzyme regulation and distribution [, , , ].
Developing new radioligands for imaging MAO-B activity: Research has focused on developing iodinated analogs of Ro 16-6491 as potential radiotracers for imaging MAO-B activity in the brain using techniques like single-photon emission computed tomography (SPECT) [].
Future Directions
Further exploration of its therapeutic potential in neurodegenerative diseases: While initial studies showed promise in animal models of Parkinson's disease, further research is needed to evaluate its efficacy and safety in humans [].
Developing more potent and selective analogs: Continued efforts to synthesize new Ro 16-6491 analogs with improved pharmacological profiles could lead to the development of novel therapeutics for various neurological and psychiatric disorders [, ].
Related Compounds
Ro 19-6327
Compound Description: Ro 19-6327 is a reversible and selective monoamine oxidase-B (MAO-B) inhibitor. Like Ro 16-6491, it is structurally similar to the MAO-A inhibitor Ro 41-1049. Research indicates that Ro 19-6327 interacts with the active site of MAO-B, potentially forming a reversible adduct that contributes to its inhibitory mechanism []. When Ro 19-6327 is covalently linked to membranes in the presence of NaBH3CN at pH 4.5, it leads to irreversible inactivation of MAO-B activity [].
Relevance: Ro 19-6327 is closely related to Ro 16-6491, sharing a similar structure and exhibiting potent, selective, and reversible MAO-B inhibitory activity. Both compounds interact with the active site of MAO-B, suggesting a common mechanism of action involving the formation of reversible adducts. The key difference between the two may lie in subtle structural variations that influence their binding affinities and inhibitory potencies [, ].
Compound Description: Ro 41-1049 is a reversible and selective inhibitor of monoamine oxidase-A (MAO-A) []. It demonstrates similar inhibition characteristics to the structurally related reversible MAO-B inhibitors, Ro 16-6491 and Ro 19-6327 []. Studies indicate that Ro 41-1049 is metabolized by MAO-A to its aldehyde derivative, which might form a reversible adduct at the enzyme's active site, explaining its inhibitory mechanism [].
Relevance: Although Ro 41-1049 is structurally similar to Ro 16-6491, it exhibits selectivity for MAO-A, in contrast to Ro 16-6491's selectivity for MAO-B. This difference in selectivity highlights the impact of subtle structural variations within this class of compounds on their interactions with the two MAO isoforms [, ].
Moclobemide
Compound Description: Moclobemide is a short-acting, reversible, and preferential inhibitor of MAO-A []. Although less potent than some reference MAO inhibitors in vitro, moclobemide exhibits comparable potency ex vivo []. Interestingly, moclobemide undergoes extensive metabolism in the rat, with its morpholine ring transformation yielding Ro 16-6491 as an active metabolite, contributing to peripheral MAO-B inhibition [, ].
Clorgyline
Compound Description: Clorgyline is a potent, irreversible MAO-A inhibitor [, ]. It effectively inhibits the oxidative deamination of rizatriptan, a substrate for MAO-A, in human liver microsomes []. Clorgyline's inhibitory effect on tyramine-induced catecholamine release in PC12 cells further supports its selective action on MAO-A [].
L-Deprenyl (Selegiline)
Compound Description: L-Deprenyl, also known as selegiline, is a selective and irreversible MAO-B inhibitor [, ]. It is used clinically for treating Parkinson's disease and has been proposed for other conditions like depression and drug abuse []. Interestingly, L-Deprenyl is metabolized to (R)-(–)-methamphetamine and (R)-(–)-amphetamine, which may contribute to its psychostimulant-like effects at higher doses [].
N-(2-aminoethyl)benzamide
Compound Description: N-(2-aminoethyl)benzamide represents the core structure upon which Ro 16-6491 and its halogen- and nitro-substituted analogues are based []. While N-(2-aminoethyl)benzamide itself may not be a potent MAO inhibitor, it serves as a crucial scaffold for designing and developing more potent and selective MAO-B inhibitors.
Relevance: N-(2-aminoethyl)benzamide is the parent compound of Ro 16-6491. By introducing a chlorine substituent at the para position of the benzamide ring, Ro 16-6491 exhibits enhanced potency and selectivity for MAO-B compared to the unsubstituted parent compound. This highlights the impact of structural modifications on the pharmacological profile of this class of MAO inhibitors [].
MD-230254
Compound Description: MD-230254 is a potent and selective MAO-B inhibitor that served as a lead compound for developing radioiodinated analogues for imaging MAO-B activity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
6alpha-hydroxy-17beta-estradiol is a 4-hydroxy steroid that consists of 17beta-estradiol bearing an additional 6alpha-hydroxy substituent. It derives from a 17beta-estradiol.
(R)-3-hydroxytetradecanoic acid is a 3-hydroxytetradecanoic acid that has R configuration at position 3. It plays an intermediate role in fatty acid biosynthesis. It is a 3-hydroxytetradecanoic acid and a (3R)-3-hydroxy fatty acid. It is functionally related to a tetradecanoic acid. It is a conjugate acid of a (R)-3-hydroxytetradecanoate. It is an enantiomer of a (S)-3-hydroxytetradecanoic acid.
D-xylulose is the D-enantiomer of xylulose. It has a role as a human metabolite, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an enantiomer of a L-xylulose. D-Xylulose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). D-xylulose is a natural product found in Ascochyta medicaginicola, Daphnia pulex, and other organisms with data available. D-Xylulose is a metabolite found in or produced by Saccharomyces cerevisiae. A 5-carbon keto sugar.